molecular formula C9H10BrN3O B1454550 4-(6-Bromopyridin-2-yl)piperazin-2-one CAS No. 1289097-77-3

4-(6-Bromopyridin-2-yl)piperazin-2-one

Cat. No.: B1454550
CAS No.: 1289097-77-3
M. Wt: 256.1 g/mol
InChI Key: QSWHPDWSKLAJGZ-UHFFFAOYSA-N
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Description

4-(6-Bromopyridin-2-yl)piperazin-2-one is a heterocyclic compound that contains both a bromopyridine and a piperazinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Bromopyridin-2-yl)piperazin-2-one typically involves the coupling of 2,6-dibromopyridine with a protected piperazinone derivative. One common method is the Buchwald-Hartwig amination, a palladium-catalyzed reaction that facilitates the formation of the desired compound. The reaction conditions often include the use of a palladium catalyst, a base, and a suitable solvent under controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The scalability of the Buchwald-Hartwig amination makes it suitable for industrial applications, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(6-Bromopyridin-2-yl)piperazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF). Reaction conditions typically involve controlled temperatures ranging from room temperature to elevated temperatures, depending on the desired reaction .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .

Mechanism of Action

The mechanism of action of 4-(6-Bromopyridin-2-yl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in binding interactions, while the piperazinone ring may enhance the compound’s stability and bioavailability. These interactions can modulate biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(6-Bromopyridin-2-yl)piperazin-2-one include:

  • 4-(3-Bromopyridin-2-yl)piperazin-2-one
  • 6-(4-(Pyridin-2-yl)piperazin-1-yl)phenanthridine
  • Piperazin-2-ones and Morpholin-2-ones

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom in the 6-position of the pyridine ring and the piperazinone moiety provides a versatile scaffold for further chemical modifications and enhances its potential as a pharmacophore .

Properties

IUPAC Name

4-(6-bromopyridin-2-yl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3O/c10-7-2-1-3-8(12-7)13-5-4-11-9(14)6-13/h1-3H,4-6H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWHPDWSKLAJGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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